molecular formula C9H13Cl2NO B3077363 {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride CAS No. 1047620-66-5

{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride

Cat. No.: B3077363
CAS No.: 1047620-66-5
M. Wt: 222.11 g/mol
InChI Key: CCTDYSFKNOAFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride is a chemical research compound with the molecular formula C9H13Cl2NO and a molecular weight of 222.11 g/mol . Its structure features an ethanamine chain linked by an ether bond to a 4-chlorobenzyl group, presenting as the hydrochloride salt for enhanced stability . This compound is a versatile building block in medicinal chemistry research, particularly in the synthesis of more complex molecules that target central nervous system (CNS) receptors . For instance, structural analogs incorporating the 4-chlorobenzyloxy moiety have been investigated as dual-targeting ligands for serotonin receptors (5-HT1A and 5-HT7), which are important targets in the development of potential therapies for neuropsychiatric disorders such as depression, anxiety, and schizophrenia . Researchers value this compound for its utility in constructing ligand libraries and exploring structure-activity relationships (SAR) . The product is provided with a typical purity of 95% or higher, suitable for various in-vitro research applications . Attention: This product is for research use only. It is not intended for human or veterinary use, nor for any diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTDYSFKNOAFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCN)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047620-66-5
Record name 2-[(4-chlorophenyl)methoxy]ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-aminoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 4-chlorobenzyl moiety may undergo nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom, being a strong electron-withdrawing group, activates the aromatic ring for substitution at meta and para positions relative to the existing substituents.

Reaction Type Reagents/Conditions Products
NAS with hydroxide NaOH (aqueous), high temperature{2-[(4-Hydroxybenzyl)oxy]ethyl}amine
NAS with amines Aniline, Cu catalyst, heat{2-[(4-(Phenylamino)benzyl)oxy]ethyl}amine

Mechanistic Insight :

  • The electron-withdrawing chlorine atom polarizes the C-Cl bond, facilitating attack by nucleophiles like OH⁻ or NH₂ groups.

  • NAS typically requires elevated temperatures or catalytic metals (e.g., copper) to proceed efficiently .

Oxidation of the Ethylamine Backbone

The primary amine group in the compound can undergo oxidation, particularly under acidic or enzymatic conditions.

Reaction Type Reagents/Conditions Products
Oxidation to nitrile KMnO₄ (acidic), heat{2-[(4-Chlorobenzyl)oxy]ethyl}nitrile
Oxidation to amide H₂O₂, Fe²⁺ (Fenton’s reagent){2-[(4-Chlorobenzyl)oxy]ethyl}amide

Mechanistic Insight :

  • Strong oxidants like KMnO₄ convert primary amines to nitriles or carboxylic acids, depending on conditions .

  • Mild oxidants (e.g., H₂O₂) may yield hydroxylamine intermediates or amides.

Reduction of the Ether Linkage

The benzyl ether group is susceptible to reductive cleavage, especially under catalytic hydrogenation.

Reaction Type Reagents/Conditions Products
Hydrogenolysis H₂, Pd/C catalyst2-Aminoethanol + 4-Chlorotoluene

Mechanistic Insight :

  • Catalytic hydrogenation cleaves the C-O bond in the benzyl ether, releasing 2-aminoethanol and 4-chlorotoluene .

Acylation of the Amine Group

The primary amine can react with acylating agents to form stable amides.

Reaction Type Reagents/Conditions Products
Acetylation Acetyl chloride, pyridine{2-[(4-Chlorobenzyl)oxy]ethyl}acetamide
Benzoylation Benzoyl chloride, base{2-[(4-Chlorobenzyl)oxy]ethyl}benzamide

Mechanistic Insight :

  • Acyl chlorides react rapidly with amines in the presence of a base (e.g., pyridine) to form amides .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits distinct solubility and reactivity in aqueous media:

  • Deprotonation : In basic conditions (pH > 10), the amine group loses a proton, forming the free base.

  • Precipitation : Adjusting pH to neutrality may precipitate the free amine due to reduced solubility.

Electrophilic Aromatic Substitution (EAS)

The chlorobenzyl group may undergo EAS, though the chlorine atom directs incoming electrophiles to specific positions.

Reaction Type Reagents/Conditions Products
Nitration HNO₃, H₂SO₄Nitro-substituted derivatives
Sulfonation H₂SO₄, SO₃Sulfonic acid derivatives

Mechanistic Insight :

  • Chlorine is a meta-directing group, guiding nitration or sulfonation to the meta position relative to itself .

Key Considerations for Reaction Design

  • Solubility : The hydrochloride salt is highly soluble in polar solvents (e.g., water, methanol) but less so in nonpolar media.

  • Stability : The compound may degrade under prolonged exposure to light, heat, or strong acids/bases.

  • Byproducts : Reductive cleavage of the ether linkage or oxidation of the amine group may generate secondary products requiring purification.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization, making it valuable in synthetic organic chemistry.

Biological Applications

  • Antimicrobial Properties: Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This potential makes it a candidate for developing new antimicrobial agents.
  • Anticancer Research: The compound is being investigated for its effects on cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth through mechanisms that require further elucidation.

Pharmaceutical Development

  • Therapeutic Potential: Ongoing research is exploring the use of this compound in drug formulations targeting diseases such as cancer and bacterial infections. Its structural properties allow it to interact with biological targets effectively.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of compounds structurally related to this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research conducted on the effects of this compound on human cancer cell lines showed promising results in inhibiting cell proliferation. The mechanism of action appears to involve apoptosis induction, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Aromatic Rings Key Structural Features
This compound C₉H₁₃Cl₂NO 234.11 2 3 1 4-Chlorobenzyl ether, ethylamine backbone
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride () C₆H₁₂ClN₃O 177.63 1 4 0 Oxadiazole ring, ethylamine backbone
NSC 624206 () C₁₉H₃₃Cl₂N₃S₂ 410.51 1 2 1 Dithio linkage, decyl chain, 4-chlorobenzyl
2-(1-Cyclohexen-1-yl)ethylamine hydrochloride () C₁₆H₂₃ClN 265.82 1 1 1 Cyclohexenyl group, 4-methylbenzyl
3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride () C₁₀H₁₅Cl₂NO 236.14 2 3 1 Propanol backbone, 4-chlorobenzyl

Key Observations :

  • Hydrogen Bonding : The oxadiazole-containing compound () has the highest H-bond acceptors (4), which may improve solubility in polar solvents.
  • Aromaticity : All compounds except contain at least one aromatic ring, often critical for π-π interactions in biological systems .

Biological Activity

Overview

{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO·HCl. It is recognized for its diverse applications in chemistry and biology, particularly as a building block in organic synthesis and as a subject of pharmacological research. This compound has been studied for its potential roles as an enzyme inhibitor and receptor ligand, which are critical for various biological processes.

The compound features a chlorobenzyl group attached to an ethylamine moiety, allowing it to participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit distinct biological activities. The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors, where it can function as an inhibitor or modulator. This interaction can affect enzyme activity or receptor signaling pathways, leading to various physiological effects.

Biological Applications

Research has indicated several key areas where this compound shows significant biological activity:

  • Enzyme Inhibition : The compound has been utilized in studies assessing its ability to inhibit enzymes such as monoamine oxidases (MAO), which are crucial in the metabolism of neurotransmitters. Inhibition of these enzymes can lead to increased levels of neurotransmitters like serotonin and dopamine, which are relevant in treating mood disorders .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development into new antimicrobial agents .
  • Anticancer Properties : There is ongoing research into the anticancer potential of this compound and its derivatives. Some analogs have shown promising results in inhibiting cancer cell proliferation, particularly against HeLa cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like doxorubicin .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Research highlighted the effectiveness of related compounds as inhibitors of MAO A and B. The kinetic parameters (k_cat and K_m) were assessed to understand their inhibitory potency better, providing insights into their potential therapeutic applications .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of structurally similar compounds found that some exhibited MIC values below 0.24 μg/mL against various pathogens, suggesting that modifications to the chlorobenzyl group could enhance efficacy against specific bacterial strains .
  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound showed significant antiproliferative effects on cancer cell lines. For instance, compounds derived from this structure had IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating their potential as anticancer agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound<0.24 (varies by strain)0.69 - 11 (HeLa cells)
{2-[(4-Bromobenzyl)oxy]ethyl}amine hydrochloride<0.301.5 - 12
{2-[(4-Methylbenzyl)oxy]ethyl}amine hydrochloride<0.251 - 10

This table illustrates that while this compound shows promising biological activities, other analogs may exhibit comparable or enhanced effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-[(4-chlorobenzyl)oxy]ethanol with thionyl chloride to form the chloro intermediate, followed by amination under anhydrous conditions. Purification often involves recrystallization using absolute alcohol and ether to isolate the hydrochloride salt . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH during amination (e.g., using NaBH₄ in methanol) can enhance yields .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H-NMR : Key signals include aromatic protons (δ 7.30–7.45 ppm for the 4-chlorobenzyl group) and the ethylamine moiety (δ 3.75–3.90 ppm for CH₂NH₂). Splitting patterns (e.g., doublets for ether-linked CH₂) help confirm connectivity .
  • IR : Stretching vibrations for NH₂ (3200–3350 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) validate the amine and ether functional groups .

Q. What are the critical purity criteria for this compound in pharmaceutical research, and how are impurities controlled?

  • Methodology : Purity is assessed via HPLC (using a C18 column and UV detection at 254 nm). Impurities like unreacted 4-chlorobenzyl chloride or byproducts (e.g., dimerized amines) are minimized by optimizing reaction stoichiometry and using scavengers (e.g., molecular sieves) during synthesis .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous vs. organic matrices?

  • Methodology : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) but may reduce stability in basic conditions. Stability studies under varying pH (e.g., 3–9) and temperatures (25–40°C) can be conducted using UV-Vis spectroscopy. For organic solvents (e.g., DMSO), hygroscopicity must be controlled via storage under inert gas .

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular efficacy)?

  • Methodology :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to measure affinity. Discrepancies between binding and cellular activity may arise from off-target effects, requiring selectivity profiling via kinase or GPCR panels .
  • Metabolic Stability : Assess hepatic microsomal degradation to determine if rapid metabolism reduces efficacy .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodology :

  • DFT Calculations : Optimize the compound’s geometry to evaluate electronic properties (e.g., HOMO-LUMO gaps) that influence reactivity .
  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors). Validate predictions with mutagenesis or SAR studies .

Q. What advanced analytical techniques (e.g., X-ray crystallography, LC-MS/MS) are used to study degradation pathways?

  • Methodology :

  • X-ray Crystallography : Resolve degradation products (e.g., oxidized amines) to identify structural changes .
  • LC-MS/MS : Track degradation kinetics under stress conditions (heat, light) and quantify metabolites using fragmentation patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride
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{2-[(4-Chlorobenzyl)oxy]ethyl}amine hydrochloride

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